

# Overcoming poor solubility of Nigellidine in aqueous solutions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nigellidine**  
Cat. No.: **B12853491**

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## Nigellidine Solubility Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of **Nigellidine**.

## Frequently Asked Questions (FAQs)

### Q1: What is Nigellidine and why is its solubility a challenge?

**Nigellidine** is an indazole alkaloid naturally found in the seeds of *Nigella sativa*.<sup>[1][2][3]</sup> Like many bioactive natural compounds, it possesses a complex, lipophilic structure, which leads to very low solubility in aqueous solutions. This poor solubility can be a significant hurdle for conducting accurate *in vitro* biological assays and developing bioavailable formulations for *in vivo* studies.

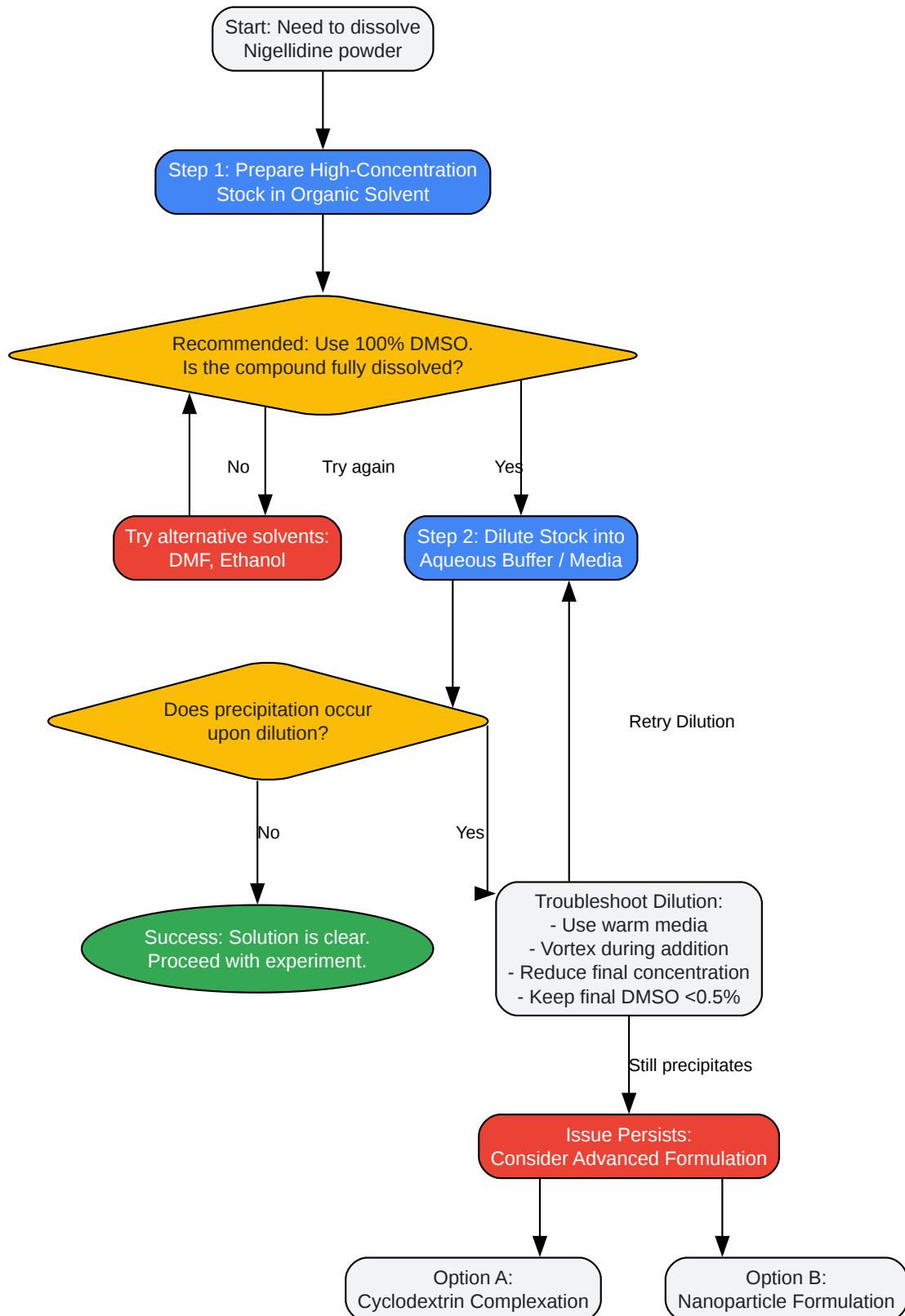
### Q2: What are the known physicochemical properties of Nigellidine?

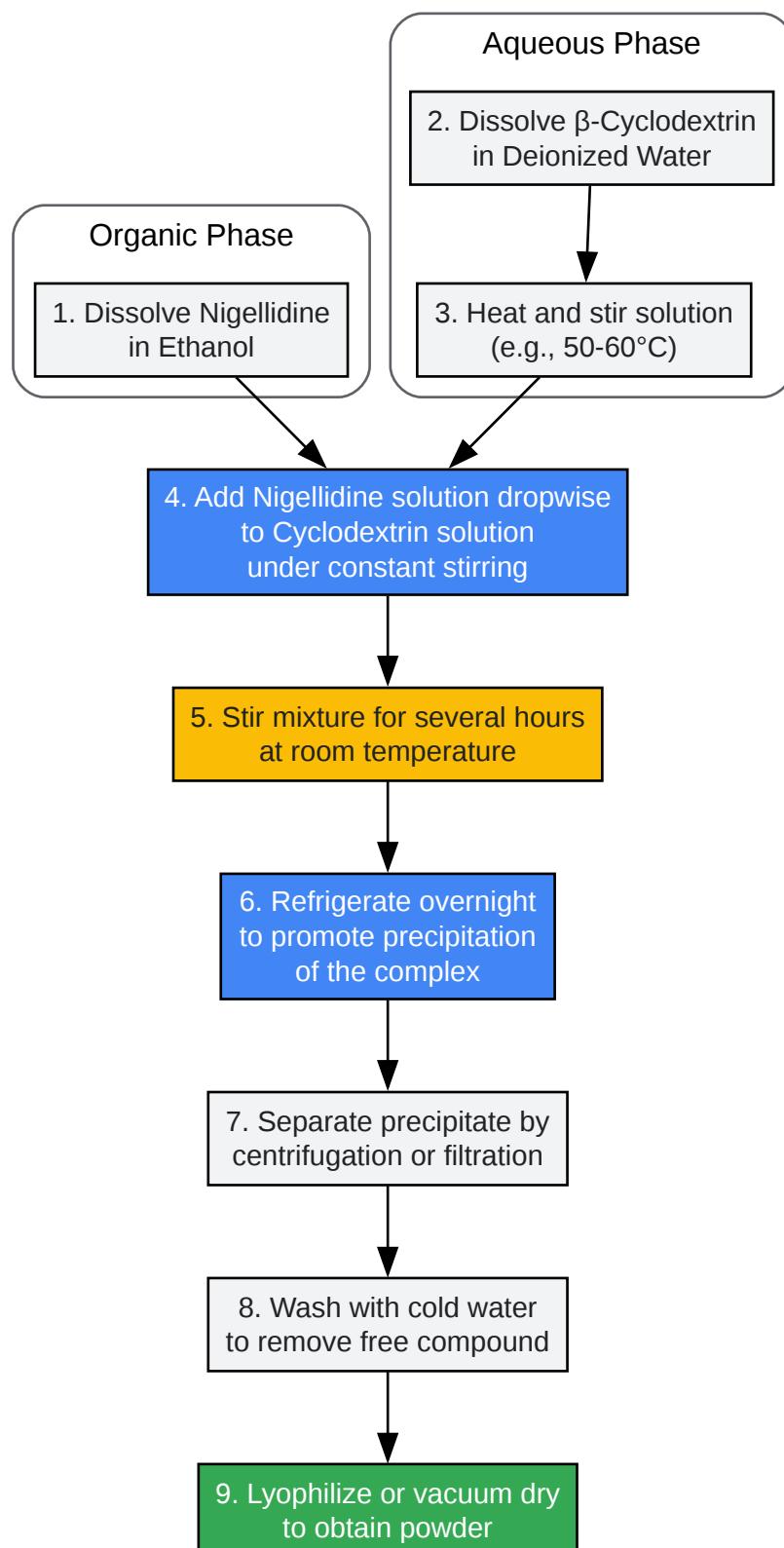
Understanding the fundamental properties of **Nigellidine** is the first step in developing an effective solubilization strategy. The table below summarizes key data points.

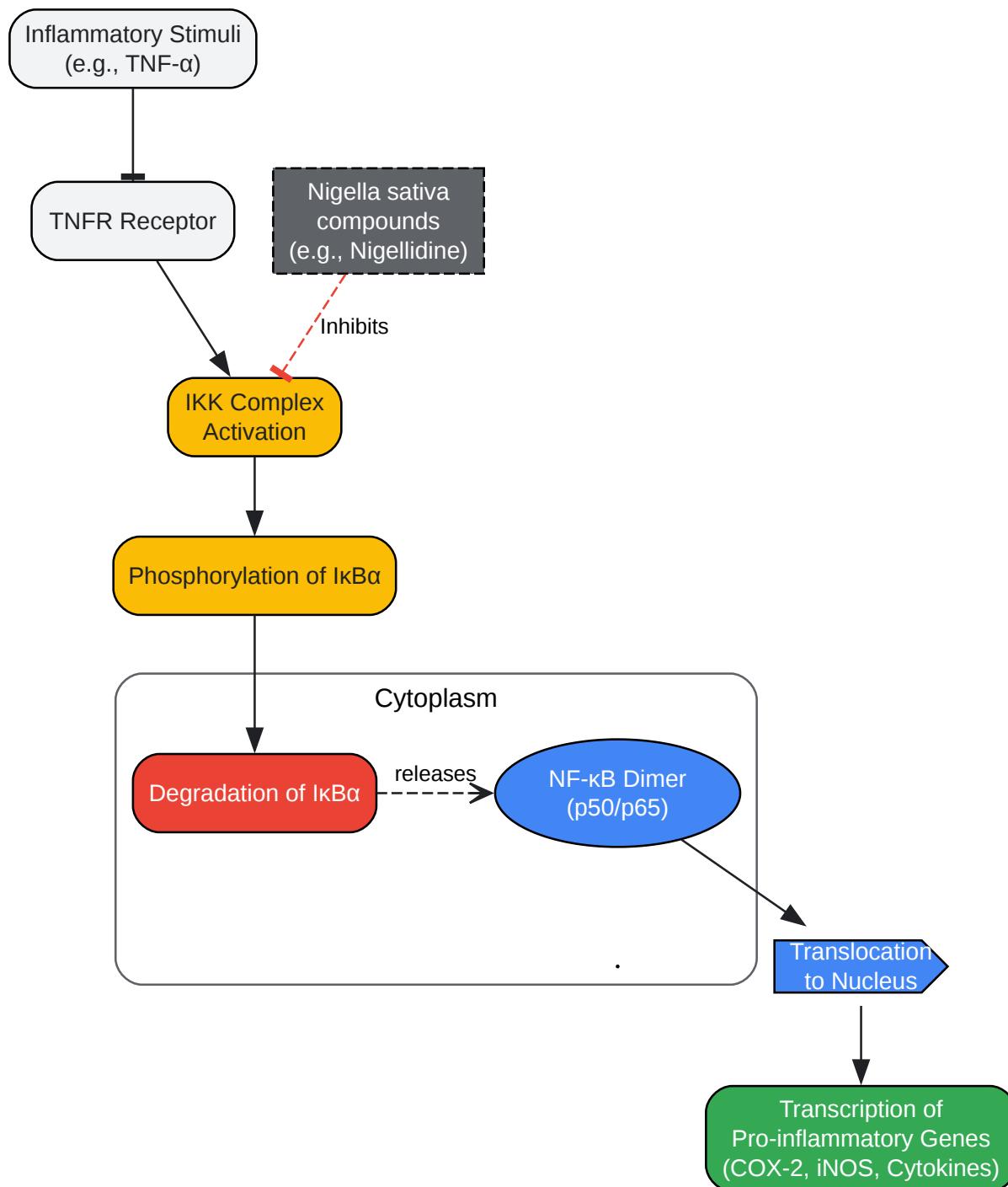
Property	Value	Source
Molecular Formula	$C_{18}H_{18}N_2O_2$	<a href="#">[4]</a>
Molecular Weight	294.35 g/mol	<a href="#">[4]</a>
Water Solubility	0.0058 g/L ( ALOGPS prediction)	<a href="#">[5]</a>
Water Solubility	67.26 mg/L @ 25 °C (estimated)	<a href="#">[4]</a>
logP (Lipophilicity)	0.48 (ALOGPS), 2.39 (MLogP)	<a href="#">[5]</a> <a href="#">[6]</a>
pKa (Strongest Acidic)	5.72 (ChemAxon prediction)	<a href="#">[5]</a>
pKa (Strongest Basic)	-5.5 (ChemAxon prediction)	<a href="#">[5]</a>

## Troubleshooting Guide: Preparing Nigellidine Solutions

This guide provides a logical workflow for researchers encountering solubility issues with **Nigellidine**, from initial stock preparation to advanced formulation strategies.







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- 3. 6,7,8,9-Tetrahydro-11-(4-hydroxyphenyl)-3-methyl-1H-pyridazino(1,2-a)indazol-1-one | C18H18N2O2 | CID 136828302 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)